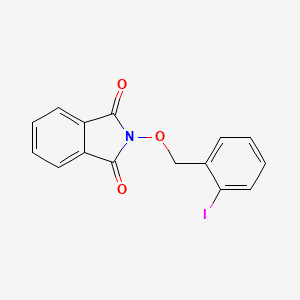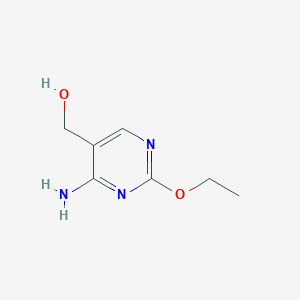
(4-Amino-2-ethoxypyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-ethoxypyrimidin-5-yl)methanol is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 4th position, an ethoxy group at the 2nd position, and a hydroxymethyl group at the 5th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-ethoxypyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine.
Introduction of Functional Groups: The ethoxy group can be introduced at the 2nd position through an alkylation reaction using ethyl iodide. The amino group at the 4th position can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Hydroxymethylation: The hydroxymethyl group at the 5th position can be introduced through a hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-ethoxypyrimidin-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of the compound.
Reduction: Reduced forms of the compound with modified amino groups.
Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-2-ethoxypyrimidin-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for investigating the structure and function of these macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Amino-2-ethoxypyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-2-methylpyrimidin-5-yl)methanol: Similar structure with a methyl group instead of an ethoxy group.
(4-Amino-2-methoxypyrimidin-5-yl)methanol: Similar structure with a methoxy group instead of an ethoxy group.
(4-Amino-2-hydroxypyrimidin-5-yl)methanol: Similar structure with a hydroxyl group instead of an ethoxy group.
Uniqueness
(4-Amino-2-ethoxypyrimidin-5-yl)methanol is unique due to the presence of the ethoxy group at the 2nd position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
90008-65-4 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(4-amino-2-ethoxypyrimidin-5-yl)methanol |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7-9-3-5(4-11)6(8)10-7/h3,11H,2,4H2,1H3,(H2,8,9,10) |
InChI Key |
UKMKDXMKQZZEDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


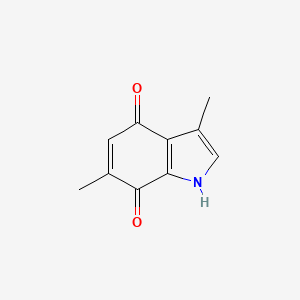
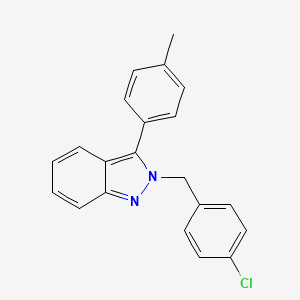
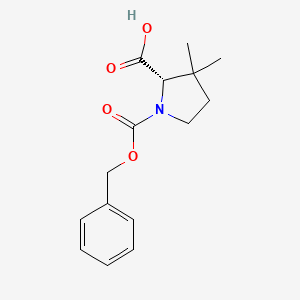
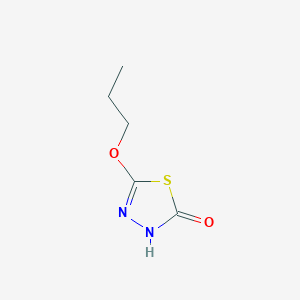
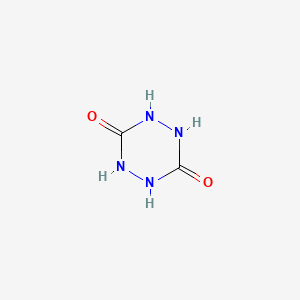


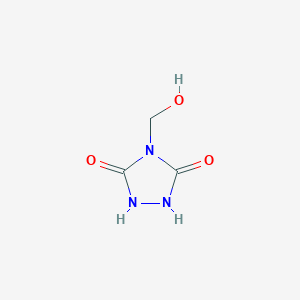
![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
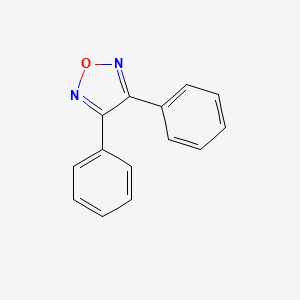
![5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13105972.png)

![3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid](/img/structure/B13105980.png)
